4-Cyclobutylpyridin-2-amine 4-Cyclobutylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1159816-08-6
VCID: VC7315774
InChI: InChI=1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)
SMILES: C1CC(C1)C2=CC(=NC=C2)N
Molecular Formula: C9H12N2
Molecular Weight: 148.209

4-Cyclobutylpyridin-2-amine

CAS No.: 1159816-08-6

Cat. No.: VC7315774

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

4-Cyclobutylpyridin-2-amine - 1159816-08-6

Specification

CAS No. 1159816-08-6
Molecular Formula C9H12N2
Molecular Weight 148.209
IUPAC Name 4-cyclobutylpyridin-2-amine
Standard InChI InChI=1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)
Standard InChI Key ACBYVFFDNPOOJG-UHFFFAOYSA-N
SMILES C1CC(C1)C2=CC(=NC=C2)N

Introduction

4-Cyclobutylpyridin-2-amine is a heterocyclic amine characterized by its unique structure, which combines a pyridine ring with a cyclobutyl substituent and an amine group. The molecular formula for this compound is C₉H₁₂N₂, indicating it contains nine carbon atoms, twelve hydrogen atoms, and two nitrogen atoms . This compound is of interest in both medicinal chemistry and materials science due to its potential applications.

Synthesis and Chemical Reactions

The synthesis of 4-Cyclobutylpyridin-2-amine typically involves two main steps: cyclobutylation of the pyridine ring and subsequent amination. Advanced techniques such as continuous flow processes may be employed to enhance yield and purity.

Common Reactions

  • Cyclobutylation: This involves attaching a cyclobutyl group to the pyridine ring.

  • Amination: This step introduces an amine group to the pyridine ring.

These reactions can be optimized for industrial applications, focusing on scalability and cost-effectiveness.

Materials Science

4-Cyclobutylpyridin-2-amine is a promising building block for constructing metal-organic frameworks (MOFs) due to its pyridine ring and amine group. MOFs are known for their high surface areas and tunable properties, making them suitable for applications in gas storage, catalysis, and drug delivery.

Medicinal Chemistry

The compound's amine group can form hydrogen bonds or electrostatic interactions with specific sites on proteins, influencing their function. The cyclobutyl group may enhance binding affinity due to steric effects, which is beneficial in drug design.

Research Findings and Future Directions

While specific biological activity data for 4-Cyclobutylpyridin-2-amine is limited, its structural features suggest potential as a scaffold for developing new drugs. Further research is needed to explore its pharmacological properties and optimize its synthesis for industrial applications.

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